4-Amino-1,7a-dihydrobenzimidazol-2-one
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Overview
Description
4-Amino-1,7a-dihydrobenzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used as building blocks in pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,7a-dihydrobenzimidazol-2-one typically involves the condensation of o-phenylenediamine with urea or its derivatives. One common method involves heating o-phenylenediamine with urea in the presence of a catalyst such as tetrabutylammonium bromide (TBAB) in ethanol. This reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction is typically monitored using techniques such as NMR spectroscopy and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,7a-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazoles .
Scientific Research Applications
4-Amino-1,7a-dihydrobenzimidazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1,7a-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a similar core structure.
2-Aminobenzimidazole: Another derivative with an amino group at a different position.
4-Phenylmethyl-1,7a-dihydrobenzimidazol-2-one: A similar compound with a phenylmethyl group.
Uniqueness
4-Amino-1,7a-dihydrobenzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-amino-1,7a-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3,5H,8H2,(H,9,11) |
InChI Key |
ZIGKAGXCDXDHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)N2)C(=C1)N |
Origin of Product |
United States |
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